![molecular formula C12H12F3NO B3040548 4-(2,4-Dimethylanilino)-1,1,1-trifluorobut-3-en-2-one CAS No. 215654-87-8](/img/structure/B3040548.png)
4-(2,4-Dimethylanilino)-1,1,1-trifluorobut-3-en-2-one
Overview
Description
“4-(2,4-Dimethylanilino)-1,1,1-trifluorobut-3-en-2-one” is a complex organic compound. The 2,4-dimethylaniline component of the compound is a dark brown liquid, which is obtained as a final degradation product of amitraz, a formamide acaricide . It is an environmentally stable compound, which is found to be oncogenic, mutagenic and genotoxic in nature .
Synthesis Analysis
The synthesis of 2,4-dimethylaniline derivatives involves the reaction of 2,4-dimethylaniline with N-bromosuccinimide, which affords the ortho-brominated derivative 2-bromo-4,6-dimethylaniline . Alkylation of two equivalents of 2,4-dimethylaniline with 1,2-dibromoethane also affords a separable mixture of N,N0-bis(2,4-dimethylphenyl)piperazine .Molecular Structure Analysis
Crystallographic studies of nitrogen-containing small molecules aid in the elucidation of their structure–activity relationships and modes of aggregation . The crystal structure of 2-(2,4-dimethylanilino)-3-methyl-6-diethylaminofluorane has been determined by single crystal X-ray diffraction method .Chemical Reactions Analysis
2,4-Dimethylaniline can undergo oxidative degradation, to form a series of hydroxylated aromatic amines, in the presence of ultraviolet-visible light or hydrogen peroxide . It is also known to react with 2,4-dinitrochlorobenzene in aprotic solvent .Physical And Chemical Properties Analysis
2,4-Dimethylaniline is a dark brown colored liquid with a boiling point of 218 °C and a melting point of -14.3 °C . It has a density of 0.98 g/mL at 25 °C .Scientific Research Applications
- Application : Researchers have investigated N- and Fe-doped TiO2 photocatalysts for the mineralization of 2,4-DMA. These photocatalysts exhibit high thermal stability and can potentially be used for wastewater treatment and air purification .
Photocatalysis and Environmental Remediation
Safety And Hazards
properties
IUPAC Name |
(E)-4-(2,4-dimethylanilino)-1,1,1-trifluorobut-3-en-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-8-3-4-10(9(2)7-8)16-6-5-11(17)12(13,14)15/h3-7,16H,1-2H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYPRWHLAFTXSZ-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=CC(=O)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C/C(=O)C(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylanilino)-1,1,1-trifluorobut-3-en-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.